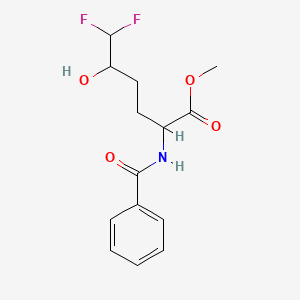
Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate is a synthetic organic compound with the molecular formula C₁₄H₁₇F₂NO₄ and a molecular weight of 301.29 g/mol . This compound is notable for its unique structure, which includes both fluorine and hydroxyl functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Hexanoate Backbone: The initial step involves the preparation of the hexanoate backbone through esterification reactions.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, which introduce the difluoro groups at the desired positions.
Hydroxylation: The hydroxyl group is introduced via selective oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of methyl 6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the fluorine atoms or convert the carbonyl group back to a hydroxyl group using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carbonyl derivatives from oxidation, hydroxyl derivatives from reduction, and substituted derivatives from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, often binding to active sites and modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6,6,6-trifluoro-5-hydroxy-2-(phenylformamido)hexanoate: Similar structure but with an additional fluorine atom, which can alter its chemical and biological properties.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with different functional groups, used in antiviral research.
Uniqueness
Methyl 6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate is unique due to its specific combination of fluorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C14H17F2NO4 |
|---|---|
Molekulargewicht |
301.29 g/mol |
IUPAC-Name |
methyl 2-benzamido-6,6-difluoro-5-hydroxyhexanoate |
InChI |
InChI=1S/C14H17F2NO4/c1-21-14(20)10(7-8-11(18)12(15)16)17-13(19)9-5-3-2-4-6-9/h2-6,10-12,18H,7-8H2,1H3,(H,17,19) |
InChI-Schlüssel |
HBCBQHHIBOKVNG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CCC(C(F)F)O)NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


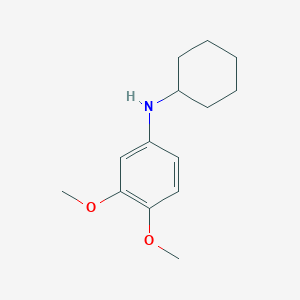

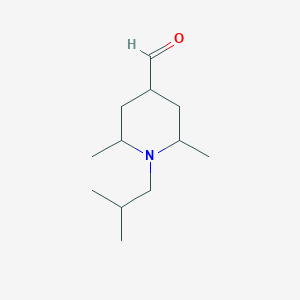

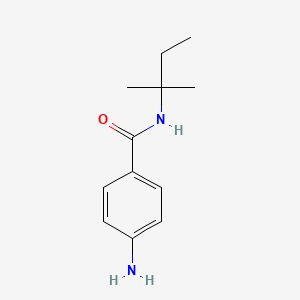
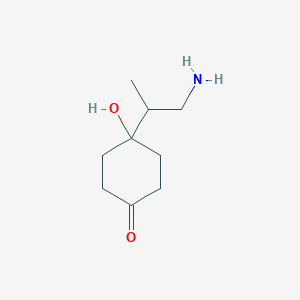
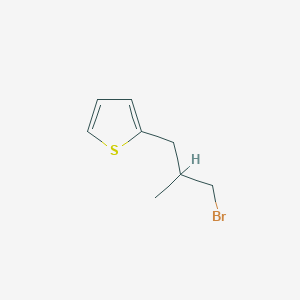
![8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13194339.png)

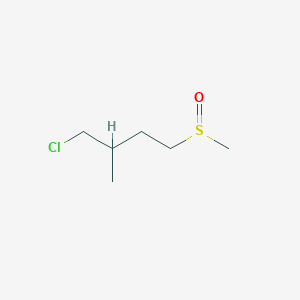
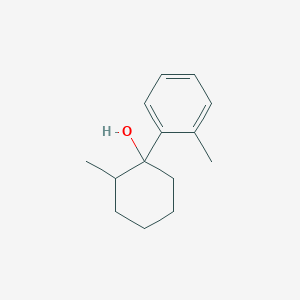
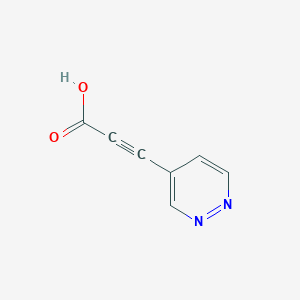

![tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine](/img/structure/B13194370.png)
